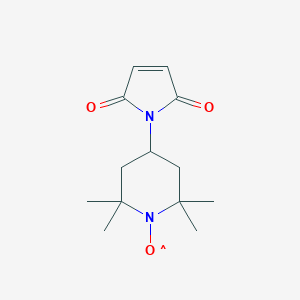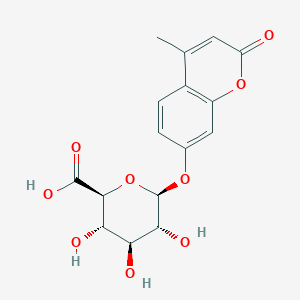
4-Methylumbelliferyl-β-D-Glucuronid
Übersicht
Beschreibung
4-Methylumbelliferyl glucuronide is a fluorogenic substrate widely used in biochemical assays. It is particularly known for its application in detecting β-glucuronidase activity, an enzyme that hydrolyzes glucuronides. This compound is valuable in various fields, including microbiology, molecular biology, and clinical diagnostics, due to its ability to produce a fluorescent signal upon enzymatic cleavage .
Wissenschaftliche Forschungsanwendungen
4-Methylumbelliferyl glucuronide has a wide range of applications in scientific research:
Molecular Biology: The compound serves as a reporter substrate in gene expression studies, allowing researchers to monitor the activity of genes encoding β-glucuronidase.
Clinical Diagnostics: It is employed in diagnostic assays to measure enzyme activity in biological samples, aiding in the diagnosis of various diseases.
Plant Biology: The compound is used to study gene expression in transformed plants, providing insights into plant genetics and biotechnology.
Wirkmechanismus
Target of Action
The primary target of 4-Methylumbelliferyl-beta-D-glucuronide (also known as 4-Methylumbelliferyl glucuronide or 4-Methylumbelliferone glucuronide ) is the enzyme β-glucuronidase . This enzyme is produced by most strains of Escherichia coli and other Enterobacteriaceae . It plays a crucial role in the hydrolysis of β-d-glucopyranosid-uronic derivatives to aglycons and d-glucuronic acid .
Mode of Action
4-Methylumbelliferyl-beta-D-glucuronide acts as a fluorogenic substrate for β-glucuronidase . When cleaved by β-glucuronidase, it releases the fluorescent moiety 4-methylumbelliferyl (4-MU) . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .
Biochemical Pathways
The action of 4-Methylumbelliferyl-beta-D-glucuronide is primarily involved in the β-glucuronidase reporter system , also known as the GUS reporter system . This system is used for the fluorescent detection of β-glucuronidase gene expression in E. coli and transformed plants .
Pharmacokinetics
It is known that the compound is soluble in dmso at a concentration of 50 mg/ml, forming a clear, colorless to very faintly yellow solution .
Result of Action
The cleavage of 4-Methylumbelliferyl-beta-D-glucuronide by β-glucuronidase results in the release of 4-MU, which exhibits fluorescence . This fluorescence is used to detect the activity of β-glucuronidase and the number of E. coli . In plant molecular studies, it is used to examine gene expression under various promoters .
Action Environment
The action of 4-Methylumbelliferyl-beta-D-glucuronide is influenced by environmental factors such as pH, which affects the fluorescence of 4-MU . The compound is commonly used for the detection of transformed plants, showing low levels of fluorescence until treatment with glucuronidase (GUS) encoded in transformed plants .
Biochemische Analyse
Biochemical Properties
4-Methylumbelliferyl-beta-D-glucuronide is a substrate for the enzyme β-glucuronidase . When cleaved by β-glucuronidase, it releases a fluorescent compound, 4-methylumbelliferone . This property makes it a valuable tool for detecting the activity of β-glucuronidase and the number of Escherichia coli .
Cellular Effects
The cleavage of 4-Methylumbelliferyl-beta-D-glucuronide by β-glucuronidase can be used to monitor gene expression in various cellular processes . For instance, it is used in plant molecular studies to examine gene expression under various promoters .
Molecular Mechanism
The molecular mechanism of 4-Methylumbelliferyl-beta-D-glucuronide involves its interaction with the enzyme β-glucuronidase . The enzyme cleaves 4-Methylumbelliferyl-beta-D-glucuronide, releasing 4-methylumbelliferone, which fluoresces under UV light .
Temporal Effects in Laboratory Settings
The effects of 4-Methylumbelliferyl-beta-D-glucuronide can change over time in laboratory settings
Metabolic Pathways
4-Methylumbelliferyl-beta-D-glucuronide is involved in the metabolic pathway of β-glucuronidase
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methylumbelliferyl glucuronide can be synthesized through the reaction of 4-methylumbelliferone with glucuronic acid derivatives. The reaction typically involves the use of activating agents such as carbodiimides to facilitate the formation of the glucuronide bond. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to ensure the stability of the reactants and products .
Industrial Production Methods
In industrial settings, the production of 4-methylumbelliferyl glucuronide involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as crystallization and chromatography to isolate the desired product. The compound is then formulated into a stable powder form for distribution and use in various assays .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylumbelliferyl glucuronide primarily undergoes hydrolysis reactions catalyzed by β-glucuronidase. This enzymatic reaction cleaves the glucuronide bond, releasing 4-methylumbelliferone, which is highly fluorescent. The compound does not typically undergo oxidation, reduction, or substitution reactions under standard assay conditions .
Common Reagents and Conditions
The hydrolysis reaction requires the presence of β-glucuronidase, which can be sourced from various organisms, including bacteria and plants. The reaction is typically carried out in buffered aqueous solutions at pH 7.0 to 10.3, with optimal fluorescence observed at higher pH levels .
Major Products
The primary product of the hydrolysis reaction is 4-methylumbelliferone, a compound that exhibits strong fluorescence under UV light. This property makes it an excellent reporter molecule in various biochemical assays .
Vergleich Mit ähnlichen Verbindungen
4-Methylumbelliferyl glucuronide is unique in its high sensitivity and specificity for β-glucuronidase activity. Similar compounds include:
4-Methylumbelliferyl β-D-galactopyranoside: Used to detect β-galactosidase activity.
4-Methylumbelliferyl α-D-glucopyranoside: Used to detect α-glucosidase activity.
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide: Used to detect β-N-acetylglucosaminidase activity
These compounds share the common feature of producing a fluorescent signal upon enzymatic cleavage, but they differ in the specific enzymes they target and the applications they are used for.
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O9/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22)/t11-,12-,13+,14-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQXEQLMMNGFDU-JHZZJYKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891502 | |
| Record name | 4-Methylumbelliferyl glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6160-80-1 | |
| Record name | 4-Methylumbelliferyl β-D-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6160-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylumbelliferyl glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006160801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .beta.-D-Glucopyranosiduronic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methylumbelliferyl glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl β-D-glucopyranosiduronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


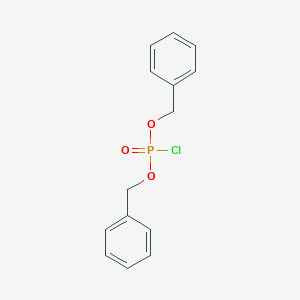
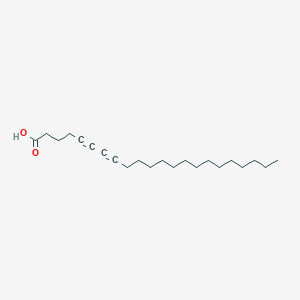
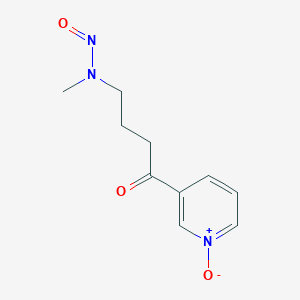
![2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane](/img/structure/B14012.png)
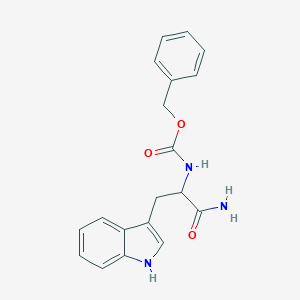
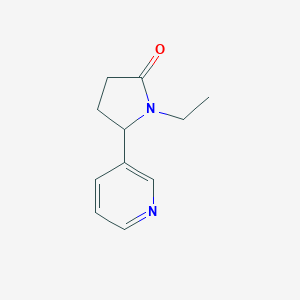
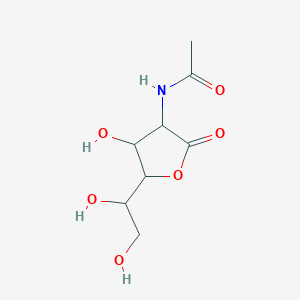
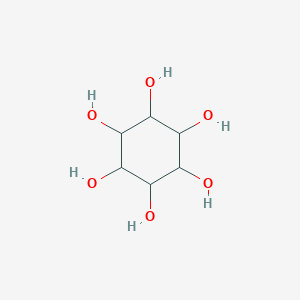


![2-[1-(Dimethylamino)ethyl]indole](/img/structure/B14033.png)
![2-[1-(Methylamino)ethyl]indole](/img/structure/B14034.png)

